Bromomethyl vs. Chloromethyl Leaving‑Group Reactivity in SN2 Displacement
Class‑level kinetic data establish that alkyl bromides undergo SN2 displacement approximately 30‑60 times faster than the corresponding alkyl chlorides under identical conditions, owing to the lower energy of the C–Br bond and superior leaving‑group ability of bromide [REFS‑1]. Applied to the identical 1,1‑disubstituted cyclohexane scaffold, the bromomethyl derivative is projected to be significantly more reactive than its chloromethyl analog (1‑(chloromethyl)‑1‑(prop‑2‑en‑1‑yl)cyclohexane), enabling shorter reaction times or lower temperatures during nucleophile introduction.
| Evidence Dimension | Relative rate of SN2 displacement |
|---|---|
| Target Compound Data | Rate constant ~30‑60 × that of the chloro analog (class‑level projection) |
| Comparator Or Baseline | 1‑(Chloromethyl)‑1‑(prop‑2‑en‑1‑yl)cyclohexane; relative rate = 1 (baseline) |
| Quantified Difference | 30‑ to 60‑fold rate enhancement (projected from alkyl halide series) |
| Conditions | Standard SN2 conditions (polar aprotic solvent, moderate nucleophile); data derived from compiled alkyl halide kinetics in March's Advanced Organic Chemistry, 7th ed., Table 10.1 |
Why This Matters
For procurement, the higher reactivity of the bromide means a smaller excess of nucleophile or shorter cycle time, reducing cost‑in‑use relative to the cheaper but sluggishly reactive chloride analog.
- [1] Smith MB, March J. March's Advanced Organic Chemistry, 7th ed. Wiley, 2013, Chapter 10 (Table 10.1: Relative SN2 Reactivities of Alkyl Halides). View Source
